Benzoyl Chloride-13C7

Descripción general

Descripción

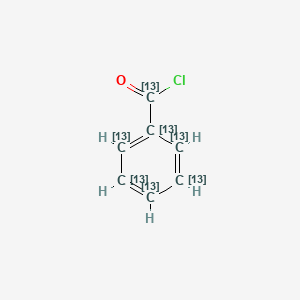

Benzoyl Chloride-13C7 (C₆H₅¹³COCl) is a stable isotope-labeled derivative of benzoyl chloride, where seven carbon atoms are replaced with carbon-13 (¹³C). This compound retains the core chemical structure of benzoyl chloride—a benzene ring bonded to a carbonyl chloride group—but its isotopic labeling enables precise tracking in analytical and metabolic studies. With a molecular weight of 141.56 g/mol (vs. 140.57 g/mol for unlabeled benzoyl chloride), it is primarily used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a tracer to investigate reaction mechanisms, metabolic pathways, and molecular interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoyl chloride-13C7 can be synthesized using isotopically labeled benzotrichloride (C6H5CCl3) and water or benzoic acid. The reactions are as follows:

Using Water: [ \text{C6H5CCl3} + \text{H2O} \rightarrow \text{C6H5COCl} + 2 \text{HCl} ]

Using Benzoic Acid: [ \text{C6H5CCl3} + \text{C6H5CO2H} \rightarrow 2 \text{C6H5COCl} + \text{HCl} ]

Industrial Production Methods: Industrially, benzoyl chloride is produced by the chlorination of benzaldehyde or benzyl alcohol. The process involves the use of chlorine gas and a catalyst such as iron trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reaction

Benzoyl chloride reacts readily with water, leading to hydrolysis, which produces hydrochloric acid and benzoic acid. The reaction can be represented as follows:This reaction is crucial for understanding the stability and reactivity of benzoyl chloride in aqueous environments.

Alcoholysis Reaction

Benzoyl chloride also undergoes alcoholysis when reacted with alcohols, forming esters. For instance, when reacted with ethanol, the following reaction occurs:This reaction is significant in synthesizing various esters used in fragrances and pharmaceuticals.

Reaction with Amines

When benzoyl chloride reacts with amines, it forms amides:This reaction is pivotal in organic synthesis, particularly in the preparation of amides that serve as intermediates in drug development.

Friedel-Crafts Acylation

Benzoyl chloride can participate in Friedel-Crafts acylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., aluminum chloride):This reaction leads to the formation of ketones and is widely used in the synthesis of complex organic molecules.

Rate Constants

The kinetics of the reactions involving benzoyl chloride have been studied extensively. For example, the rate constant for the hydrolysis reaction has been reported to be approximately at 25°C, while for alcoholysis with ethanol, it is around under similar conditions .

Mechanistic Insights

The mechanism for these reactions typically involves the formation of a tetrahedral intermediate during nucleophilic attack by water or alcohol on the carbonyl carbon of benzoyl chloride. This intermediate then collapses to yield the corresponding acid or ester along with hydrochloric acid.

Aplicaciones Científicas De Investigación

Chemistry: Benzoyl Chloride-13C7 is used as a tracer in studying reaction mechanisms and pathways. It helps in understanding the dynamics of chemical reactions by tracking the labeled carbon atoms.

Biology and Medicine: In biological research, it is used to study metabolic pathways and enzyme kinetics. It helps in identifying the role of specific enzymes in metabolic processes.

Industry: In the pharmaceutical industry, it is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies. It is also used in the production of dyes, perfumes, and resins .

Mecanismo De Acción

Benzoyl Chloride-13C7 exerts its effects through its reactive acyl chloride group. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as water, alcohols, and amines. This reactivity is utilized in various chemical reactions, including hydrolysis, esterification, and amidation. The labeled carbon atoms allow researchers to trace the compound through different reaction pathways and study the molecular targets and mechanisms involved .

Comparación Con Compuestos Similares

Isotopologues of Benzoyl Chloride

Benzoyl Chloride-d5

Benzoyl Chloride-d5 (C₆H₅COCl-d5) incorporates five deuterium atoms, typically on the benzene ring. Unlike the ¹³C-labeled variant, it is used in vibrational spectroscopy (e.g., IR) due to deuterium’s distinct absorption bands. Its molecular weight is 145.56 g/mol, and it exhibits similar reactivity but slightly altered boiling points compared to the unlabeled compound .

Benzoyl Chloride-(RING-13C6)

This isotopologue contains a fully ¹³C-labeled benzene ring (C₆¹³C₆H₅COCl) but retains a natural-abundance carbonyl carbon. It is often employed in studies requiring positional isotopic tracing, such as aromatic ring metabolism in pharmaceuticals. Its molecular weight is 146.56 g/mol .

Key Distinction : Benzoyl Chloride-13C7 includes both a ¹³C-labeled ring and carbonyl group, making it ideal for comprehensive carbon tracking in multi-step reactions .

Structural Analogues

Cyclohexanecarbonyl Chloride

Cyclohexanecarbonyl chloride (C₆H₁₁COCl) replaces the aromatic benzene ring with a cyclohexane moiety. This structural change reduces reactivity in electrophilic substitution reactions but enhances stability under acidic conditions. It is primarily used in agrochemical synthesis .

Heterocyclic Benzoyl Analogues

Compounds like ZL033 (from ) feature heterocyclic aromatic systems (e.g., pyridine or thiophene) instead of benzene. These analogues show enhanced inhibitory activity against kinases, making them candidates for anticancer therapies. Their synthesis involves aziridine ring-opening reactions with heterocyclic amines, differing from the direct acylation used for benzoyl chlorides .

4-[(Benzoyl)Amino]Sulphonyl]Benzoyl Chlorides

These derivatives, such as cyprosulphamide, are complex benzoyl chloride-based compounds with sulphonamide linkages. They serve as agricultural safeners, protecting crops from herbicide toxicity. Their synthesis involves multi-step routes starting from methoxybenzoic acids and sulphamoylbenzoic acids .

Functional Derivatives

Benzoyl chloride reacts with amines and alcohols to form amides and esters, respectively. For example, benzamide (C₆H₅CONH₂) and methyl benzoate (C₆H₅COOCH₃) are non-hazardous derivatives used in fragrances and polymers. In contrast, this compound retains the corrosive hazards of its parent compound but is handled under stricter protocols due to its specialized applications .

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Benzoyl Chloride-¹³C₇ in laboratory settings?

Benzoyl Chloride-¹³C₇ reacts violently with water, alcohols, and strong bases, producing toxic gases like hydrogen chloride and phosgene . Use dry chemical extinguishers (e.g., CO₂) for fires, and avoid water. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., JIS T 8116), safety goggles, and respiratory protection if ventilation is inadequate . Conduct risk assessments under OSHA 29 CFR 1910.132 to tailor PPE to specific experimental conditions.

Incompatible Materials Table

| Category | Examples | Hazard |

|---|---|---|

| Oxidizers | Perchlorates, peroxides | Explosive reactions |

| Bases | NaOH, KOH | Violent hydrolysis |

| Metals (with moisture) | Li, Na | Flammable H₂ gas |

| Source: |

Q. How should Benzoyl Chloride-¹³C₇ be stored to prevent degradation?

Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture exposure. Avoid contact with metals or amines, and maintain temperatures below 25°C . Regularly inspect containers for leaks, as thermal decomposition releases HCl and phosgene .

Q. What are the primary decomposition products of Benzoyl Chloride-¹³C₇ under thermal stress?

Heating above 198°C (boiling point) produces hydrogen chloride (HCl) and phosgene (COCl₂), both highly toxic . Mitigate risks by using fume hoods, monitoring thermal stability via differential scanning calorimetry (DSC), and implementing emergency scrubbing systems for gas neutralization.

Q. Which analytical methods validate the isotopic purity of Benzoyl Chloride-¹³C₇?

Use nuclear magnetic resonance (¹³C NMR) to confirm isotopic enrichment at the benzene ring (δ ~125-135 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 147 (vs. 140 for unlabeled) with a +7 Da shift . Compare against reference spectra from databases like NIST to ensure >98% isotopic purity.

Q. What disposal methods minimize environmental impact?

Hydrolyze small quantities in ice-cold alkaline solutions (e.g., 10% NaOH) to convert it into benzoic acid-¹³C₇, which is less hazardous . For large-scale disposal, incinerate in a licensed facility with HCl scrubbing systems to capture toxic gases .

Advanced Research Questions

Q. How does ¹³C labeling affect reaction kinetics in acylation studies?

Isotopic labeling introduces minor kinetic isotope effects (KIE), potentially altering reaction rates in nucleophilic acyl substitutions. For example, ¹³C at the carbonyl carbon may slow electrophilicity due to increased mass, affecting transition-state stabilization. Use stopped-flow spectroscopy or computational modeling (DFT) to quantify KIE .

Q. How can contradictions in mechanistic data from isotopic tracing be resolved?

Discrepancies often arise from incomplete isotopic incorporation or side reactions. Validate isotopic distribution via high-resolution MS and cross-check with kinetic profiles. For example, in Friedel-Crafts acylations, ensure the ¹³C label remains intact by monitoring benzophenone-¹³C₇ byproducts .

Q. What experimental designs mitigate carcinogenicity risks in long-term exposure studies?

While Benzoyl Chloride itself has inadequate carcinogenicity data in animals, its combination with α-chlorinated toluenes is classified as Group 2A (probably carcinogenic) . Use closed-system reactors, real-time air monitoring for HCl, and adhere to ALARA (As Low As Reasonably Achievable) exposure principles. Prefer in vitro models over in vivo where feasible.

Q. How can isotopic labeling track degradation pathways in environmental studies?

Trace hydrolysis products (benzoic acid-¹³C₇) in soil or aquatic systems using LC-MS/MS. The rapid hydrolysis rate (t₁/₂ < 1 hr in water) limits environmental persistence, but ¹³C labeling enables differentiation from natural benzoic acid . Pair with stable isotope probing (SIP) to study microbial degradation pathways.

Q. What strategies ensure reproducibility in synthesizing Benzoyl Chloride-¹³C₇ derivatives?

Document all steps per the Beilstein Journal’s guidelines: include isotopic purity data, reaction yields, and spectral validation in the main text. For complex syntheses (e.g., deuterated analogs), provide step-by-step protocols in supplementary materials, including troubleshooting for common side reactions (e.g., ring-opening in DMSO) .

Q. Data Contradiction Analysis

A study reporting inconsistent acylation yields with Benzoyl Chloride-¹³C₇ could stem from:

Propiedades

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.